
1-(2-Butan-2-ylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butan-2-ylphenoxy)propan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol and a phenol derivative, characterized by the presence of a butyl group attached to the phenyl ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Butan-2-ylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-butylphenol with propylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butan-2-ylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., PCl5, SOCl2), nucleophiles (e.g., NH3, RNH2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
1-(2-Butan-2-ylphenoxy)propan-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Butan-2-ylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
1-(2-Butan-2-ylphenoxy)propan-2-ol can be compared with other similar compounds, such as:
2-Phenyl-2-propanol: A secondary alcohol with a phenyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-Butoxypropan-2-ol: A glycol ether used as a solvent and in the formulation of cleaning agents and coatings.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a butyl group and a propanol group attached to a phenyl ring makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
5331-25-9 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(2-butan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-4-10(2)12-7-5-6-8-13(12)15-9-11(3)14/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI Key |
OGBFCLDMRJRDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


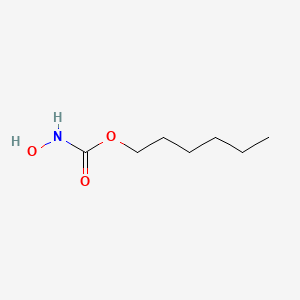
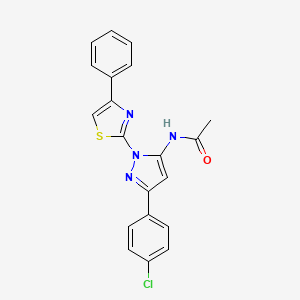
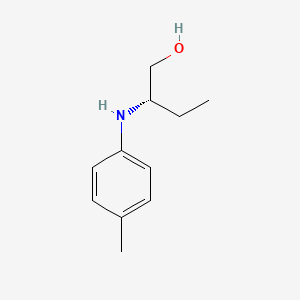
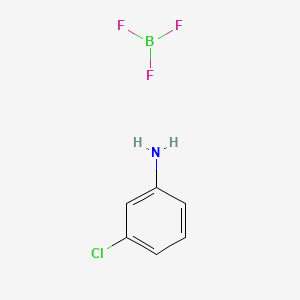

![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
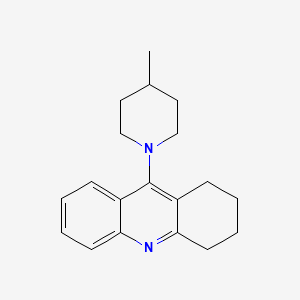

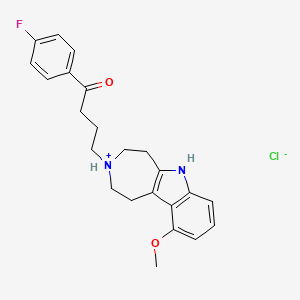
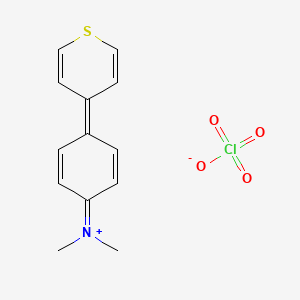
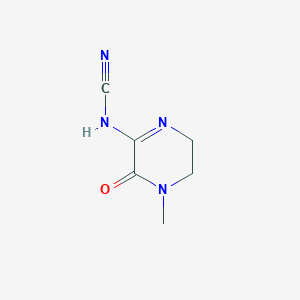
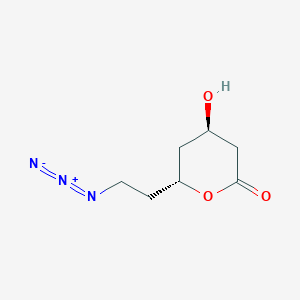
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
